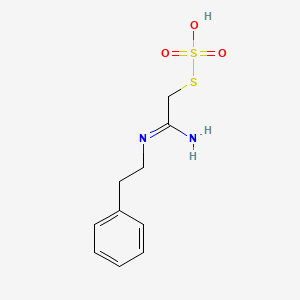

S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate

Description

Bond Connectivity

- Thiosulfate Core : A central sulfur atom ($$ \text{S}\alpha $$) bonded to three oxygen atoms ($$ \text{O} $$) and a second sulfur ($$ \text{S}\beta $$), forming the $$ \text{S}\alpha-\text{S}\beta\text{O}3^- $$ group. The $$ \text{S}\beta $$ atom is esterified to the nitrogen-bearing ethyl chain.

- Substituent Chain : A two-carbon ethyl chain bridges the thiosulfate group to a secondary amine. The first carbon hosts the imino group ($$ \text{C=N} $$), while the second carbon connects to the phenylethylamine moiety ($$ \text{NH}-\text{CH}2-\text{CH}2-\text{C}6\text{H}5 $$).

Stereochemical Analysis

- Geometric Isomerism : The imino group ($$ \text{C=N} $$) introduces potential E/Z isomerism. However, the planar geometry of the $$ \text{C=N} $$ bond and lack of stereochemical descriptors in the SMILES notation ($$ \text{N=C(CSS(=O)(=O)O)NCCc1ccccc1} $$) suggest no resolved configuration in standard preparations.

- Chirality : No chiral centers are present, as all carbons in the ethyl chain are either sp²-hybridized (imino carbon) or part of symmetric substituents (phenylethyl group).

Resonance and Stability

The thiosulfate group exhibits resonance stabilization, with delocalized electrons across the $$ \text{S}\alpha-\text{S}\beta $$ and $$ \text{S}\beta-\text{O} $$ bonds. This resonance reduces electrophilicity at $$ \text{S}\beta $$, enhancing the compound’s stability against nucleophilic attack compared to non-resonant sulfurs.

Comparative Analysis with Related Thiosulfate Derivatives

The structural and functional uniqueness of this compound becomes evident when contrasted with simpler thiosulfate esters:

Key Differences

- Substituent Complexity : Unlike O,O-dimethyl thiosulfate’s simple methoxy groups, the subject compound’s imino and phenylethylamino groups introduce nitrogen-based reactivity, enabling participation in redox and coordination chemistry.

- Solubility Profile : The polar amino groups enhance aqueous solubility compared to purely alkyl-substituted thiosulfates (e.g., O,O-dimethyl thiosulfate).

- Synthetic Accessibility : Sodium hydrogen-thiosulfate is commercially prevalent due to straightforward synthesis, whereas the target compound requires multi-step functionalization of the ethyl chain.

Properties

CAS No. |

90379-22-9 |

|---|---|

Molecular Formula |

C10H14N2O3S2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylbenzene |

InChI |

InChI=1S/C10H14N2O3S2/c11-10(8-16-17(13,14)15)12-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12)(H,13,14,15) |

InChI Key |

OLQAPEZYUYCCTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C(CSS(=O)(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Aminoethyl Intermediate

The initial step involves preparing the 2-imino-2-((2-phenylethyl)amino)ethyl moiety. This can be achieved by:

- Condensation of 2-phenylethylamine with an appropriate aldehyde or imine precursor to form the imino linkage.

- Alternatively, alkylation of ethylenediamine derivatives with phenylethyl halides under controlled conditions to introduce the 2-phenylethyl substituent.

This step requires careful control of pH and temperature to avoid polymerization or side reactions.

Introduction of the Hydrogen Thiosulfate Group

The key step is the attachment of the hydrogen thiosulfate group (-S-SO3H) to the aminoethyl intermediate. Common methods include:

- Reaction of the aminoethyl intermediate with sodium thiosulfate under mild heating and stirring , which facilitates nucleophilic substitution or addition to form the thiosulfate ester linkage.

- Use of sulfur trioxide or related sulfur-oxygen reagents to generate the thiosulfate moiety in situ, followed by reaction with the aminoethyl compound.

A representative procedure for related compounds involves:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Sodium sulfite (Na2SO3) solution heated near boiling | Dissolve sodium sulfite to prepare reactive sulfite solution |

| 2 | Addition of sulfur powder or sulfur trioxide gas | React with sulfite to form thiosulfate species |

| 3 | Addition of aminoethyl intermediate | Nucleophilic substitution to form S-(2-imino-2-aminoethyl) hydrogen thiosulfate |

| 4 | Filtration and concentration | Remove unreacted sulfur and concentrate product |

This method is adapted from sodium thiosulfate preparation protocols, modified to accommodate the aminoethyl substrate.

Alternative Synthetic Routes

- Direct reaction of ethanolamine derivatives with sulfur trioxide has been reported for related aminoethyl hydrogen sulfate compounds, which can be adapted for thiosulfate analogs by substituting sulfur trioxide with thiosulfate sources.

- Use of organic solvents such as dimethylformamide (DMF) or ethanol to dissolve reactants and control reaction kinetics.

- Heating under reflux or controlled temperature (80–120°C) to promote reaction without decomposition.

Research Findings and Optimization

Reaction Yields and Purity

- Yields depend on the purity of starting materials and control of reaction temperature.

- Excess sulfur or sulfur trioxide can lead to side products; thus, stoichiometric balance is critical.

- Filtration under reduced pressure and crystallization from aqueous or alcoholic solvents improve purity.

Analytical Characterization

- NMR spectroscopy (1H, 13C) confirms the imino and phenylethyl groups.

- Elemental analysis verifies sulfur content consistent with thiosulfate.

- Mass spectrometry confirms molecular weight (~288 g/mol for related phenylpropyl analogs).

- Infrared spectroscopy identifies characteristic S–S and S=O stretching vibrations.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sodium sulfite + sulfur powder + aminoethyl intermediate | Na2SO3, S, aminoethyl compound | Near boiling, stirring 1–1.5 h | Simple, scalable | Requires careful sulfur handling |

| Sulfur trioxide gas + ethanolamine derivative | SO3 gas, ethanolamine | Room temp to 120°C, inert atmosphere | High yield, direct | Requires SO3 handling, special equipment |

| Alkylation of ethylenediamine + thiosulfate introduction | Phenylethyl halide, Na2S2O3 | Reflux in DMF or ethanol | Controlled substitution | Multi-step, purification needed |

The preparation of S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate involves multi-step synthesis starting from aminoethyl intermediates followed by thiosulfate group introduction. The most reliable methods utilize sodium sulfite and sulfur sources under controlled heating or direct reaction with sulfur trioxide gas. Optimization of reaction conditions and purification steps is essential to achieve high yield and purity. Analytical techniques confirm the structure and composition of the final compound.

This synthesis approach is supported by analogous preparation methods for related compounds documented in chemical literature and patent disclosures, ensuring a robust and authoritative foundation for laboratory or industrial scale production.

Chemical Reactions Analysis

Types of Reactions: S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate undergoes various chemical reactions, including:

Oxidation: The thiosulfate group can be oxidized to form sulfate or other sulfur-containing compounds.

Reduction: The imino group can be reduced to form amines.

Substitution: The hydrogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfate derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

The compound features a thiosulfate group, which is known for its role in redox reactions, and an imino group that may engage in nucleophilic addition reactions. The phenylethylamine moiety contributes to its biological interactions, potentially impacting neurotransmitter systems and various enzymatic pathways .

Pharmaceutical Applications

This compound has garnered attention for its potential therapeutic applications:

Antiviral Properties : Research indicates that compounds similar to this compound may modulate viral replication, particularly in the context of Hepatitis C Virus (HCV). The ability to inhibit viral activity positions this compound as a candidate for further antiviral studies .

Oxidative Stress Reduction : The thiosulfate component is recognized for its capacity to reduce oxidative stress, making it a potential therapeutic agent in conditions where oxidative damage is prevalent. Studies have shown that thiosulfate can downregulate pro-reactive oxygen species (ROS) forming enzymes, which may be beneficial in treating oxidative stress-related diseases .

Metabolic Studies

Recent case studies have highlighted the compound's role in metabolic processes:

Metabolic Acidosis Investigation : A case study involving sodium thiosulfate infusion reported instances of severe metabolic acidosis in patients. This has prompted investigations into the pharmacokinetics of hydrogen sulfide and its behavior in end-stage renal disease (ESRD), suggesting that this compound may play a role in metabolic pathways that require further exploration .

Chemical Research

The compound's unique structure allows it to participate in various chemical reactions:

Redox Reactions : The thiosulfate group can act as a reducing agent, undergoing oxidation to form sulfate or reacting with halogens. This property is valuable in synthetic chemistry for developing new compounds with specific functionalities.

Nucleophilic Reactions : The imino group may engage in nucleophilic addition reactions with electrophiles, which could lead to the formation of stable products useful in drug design and synthesis.

Case Study 1: Antiviral Activity

A study exploring the antiviral properties of compounds structurally similar to this compound demonstrated significant inhibition of HCV replication. The findings suggest that further development of this compound could lead to effective treatments for viral infections.

Case Study 2: Metabolic Acidosis

In clinical settings, patients receiving sodium thiosulfate experienced unexpected metabolic acidosis. Investigations into the mechanisms revealed potential idiosyncratic reactions linked to the compound's metabolism, emphasizing the need for careful monitoring during treatment with sulfur-containing compounds .

Mechanism of Action

The mechanism by which S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate exerts its effects involves its interaction with molecular targets such as proteins, enzymes, and other biomolecules. The thiosulfate group can form covalent bonds with sulfur-containing amino acids, while the imino group can interact with nitrogen-containing residues. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Substituent Effects

- Aromatic vs. Alicyclic Groups : The 2-phenylethyl group in the target compound offers aromaticity, enabling π-π stacking interactions, which are critical in binding to biological targets or aromatic matrices. In contrast, the adamantyl and bicycloheptyl groups in and are alicyclic, conferring hydrophobicity and rigidity. These features may enhance membrane permeability in drug design .

- Halogenated Groups : The 5-bromo-2-pyridyloxy group in introduces electronegativity and steric bulk, facilitating halogen bonding—a property leveraged in medicinal chemistry for target specificity .

Physicochemical Properties

- Lipophilicity : Adamantyl and bicycloheptyl substituents () increase lipophilicity ($ \log P $), favoring blood-brain barrier penetration. The phenylethyl group balances moderate hydrophobicity with aromatic solubility.

- Stability : Thiosulfate esters are generally prone to hydrolysis, but bulky substituents (e.g., adamantyl) may sterically protect the $ \text{S-SO}_3^- $ moiety, enhancing stability .

Biochemical and Industrial Relevance

- Drug Design : Adamantyl-containing thiosulfates () are explored in antiviral and CNS-targeted therapies due to their lipid solubility and stability .

Biological Activity

S-(2-Imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate, with the CAS number 90379-22-9, is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₃S₂ |

| Molecular Weight | 274.36 g/mol |

| Density | 1.38 g/cm³ |

| LogP | 2.9034 |

The compound features a thiosulfate group that may contribute to its biological activity through redox reactions or interactions with thiol groups in proteins.

This compound is hypothesized to exert its biological effects through several mechanisms:

- Inhibition of ERK1/2 Pathway : Recent studies suggest that compounds similar to this thiosulfate can inhibit the ERK1/2 signaling pathway, which is crucial in cancer cell proliferation and survival . This inhibition could potentially lead to reduced tumor growth and enhanced apoptosis in malignant cells.

- Antioxidant Properties : The presence of sulfur in the thiosulfate structure may provide antioxidant capabilities, allowing the compound to scavenge free radicals and reduce oxidative stress within cells.

- Modulation of Protein Function : The compound may interact with various proteins through thiol modification, altering their function and contributing to its biological effects.

Pharmacological Studies

Several studies have explored the pharmacological potential of compounds related to this compound:

- Anticancer Activity : Research indicates that related thiosulfate compounds can induce apoptosis in cancer cells by inhibiting proteasomal activity . For example, studies on metal dithiocarbamate complexes show that they can lead to cell death in breast and prostate cancer cell lines by disrupting proteasome function.

- Neuroprotective Effects : Compounds with similar structures have been shown to protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .

Case Studies

- Cancer Treatment : A study investigated the effects of a thiosulfate derivative on human lung cancer cells. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, attributed to the compound's ability to activate caspase pathways.

- Neuroprotection : In a model of oxidative stress-induced neuronal injury, a related thiosulfate compound was found to reduce cell death significantly, highlighting its potential as a neuroprotective agent.

Q & A

Q. What synthetic methodologies are suitable for preparing S-(2-imino-2-((2-phenylethyl)amino)ethyl) hydrogen thiosulfate?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 2-aminoethanethiol derivatives with electrophilic partners (e.g., bromopyridyl or phenylethyl groups) followed by thiosulfate esterification is a plausible route. Evidence from structurally analogous compounds (e.g., aliases listed in ) suggests the use of protecting groups for amine functionalities to prevent side reactions during sulfurylation. Thiol-disulfide exchange or oxidative coupling may also be applicable, with purification requiring ion-exchange chromatography due to the compound’s polarity .

Q. How can the structural integrity of this compound be validated in experimental settings?

Characterization should include high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., distinguishing imino vs. amine tautomers), and infrared (IR) spectroscopy to verify thiosulfate (S-SO₃⁻) and imine (C=N) functional groups. Comparative studies with analogs, such as 2-[2-(5-bromo-2-pyridyloxy)ethyl]aminoethanethiol sulfate ( ), highlight the importance of monitoring pH-dependent stability, as thiosulfate esters are prone to hydrolysis under acidic or alkaline conditions .

Q. What are the key stability considerations for handling this compound in aqueous solutions?

Thiosulfate esters are susceptible to hydrolysis, particularly in solutions with pH <5 or >7. Stabilizing agents like chelators (e.g., EDTA) can mitigate metal-catalyzed degradation. Storage at −20°C in inert, anhydrous solvents (e.g., DMSO) is recommended. Evidence from microbial thiosulfate metabolism () suggests that anaerobic conditions may reduce oxidative decomposition, though this requires empirical validation .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s reactivity in biological systems?

The thiosulfate group may act as a sulfane sulfur donor, analogous to microbial thiosulfate metabolism (). In vitro studies could assess its role in sulfurtransferase reactions (e.g., rhodanese activity) using UV-Vis assays to track sulfite or sulfide byproducts. Computational docking studies (e.g., molecular dynamics simulations) could predict interactions with enzymes like Δ11-desaturases (), which modify lipid-linked substrates, though structural homology to the target compound remains speculative .

Q. How can isotopic labeling resolve contradictions in biosynthetic or metabolic pathway studies?

Deuterium or ¹³C labeling of the phenylethyl or iminoethyl moieties (e.g., using precursors like L-phenylalanine-d8) can track metabolic incorporation. Evidence from volatile compound analysis () demonstrates the utility of isotope dilution assays (e.g., with 2-phenylethyl acetate-d3) for quantifying degradation products. For biosynthesis, labeling studies could identify rate-limiting steps, such as thiosulfate transfer efficiency .

Q. What computational approaches are optimal for modeling the compound’s electronic properties?

Q. How does the compound’s stereochemistry influence its biochemical interactions?

Chiral chromatography (e.g., using a cyclodextrin-based stationary phase) can separate enantiomers. Enzymatic assays with stereospecific enzymes (e.g., aminoacylases or esterases from ) may reveal preferential binding to specific configurations. Racemization kinetics under physiological conditions should also be quantified via polarimetry or circular dichroism .

Methodological Notes

- Synthesis Optimization : Use Schlenk-line techniques for oxygen-sensitive steps (e.g., thiol oxidation).

- Analytical Cross-Validation : Combine LC-MS/MS with NMR for degradation product identification.

- Biological Assays : Include negative controls with scrambled stereoisomers or sulfur-depleted analogs to isolate thiosulfate-specific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.